(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol
Description
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a pyrazole-based compound featuring a 4-methoxyphenyl substituent at position 1, a trifluoromethyl group at position 3, and a hydroxymethyl (-CH2OH) moiety at position 4. The hydroxymethyl group enhances hydrophilicity, making it distinct from related pyrazole derivatives with lipophilic substituents.
Synthetic routes for analogous pyrazoles often involve Ullmann-type coupling reactions, as demonstrated in the synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole, which uses CuI catalysis and 4-bromoanisole .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-10-4-2-8(3-5-10)17-9(7-18)6-11(16-17)12(13,14)15/h2-6,18H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWJNVLGCMIBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466992 | |
| Record name | (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218631-47-1 | |
| Record name | (1-(4-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes selective oxidation to form carbonyl derivatives:
Mechanistic Insights :
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KMnO₄ oxidizes the hydroxymethyl group to a carboxylic acid via a two-step process involving aldehyde intermediates under acidic conditions.
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CrO₃ selectively stops at the aldehyde stage under controlled conditions, avoiding over-oxidation .
Substitution Reactions
The trifluoromethyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Key Observations :
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Trifluoromethyl substitution is sluggish due to the strong electron-withdrawing nature of -CF₃, requiring catalysts like copper(II) chloride .
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Thiol-based nucleophiles exhibit higher reactivity compared to amines under similar conditions .
Esterification and Ether Formation
The hydroxymethyl group undergoes typical alcohol derivatization:
Applications :
Cross-Coupling Reactions
The methoxyphenyl ring enables palladium-catalyzed coupling:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | (1-(4-Methoxyphenyl-aryl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | 65–75% |
Optimization Notes :
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Electron-rich aryl boronic acids enhance coupling efficiency .
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Methoxy groups direct coupling to the para position of the phenyl ring .
Reductive Amination
The hydroxymethyl group forms imine intermediates for amine synthesis:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH | (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylamine | 70–75% |
Mechanism :
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In situ imine formation followed by cyanoborohydride reduction avoids isolating unstable intermediates .
Critical Analysis of Reaction Pathways
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Steric Effects : The trifluoromethyl group at position 3 hinders electrophilic substitution at adjacent positions .
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Electronic Effects : The methoxyphenyl ring activates the pyrazole core toward nucleophilic attack at position 5 .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate NAS but reduce yields in esterification .
This compound’s versatility in oxidation, substitution, and coupling reactions makes it a valuable scaffold for synthesizing bioactive molecules. Future studies should explore photocatalytic trifluoromethyl functionalization and asymmetric derivatization.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly as:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting inflammatory pathways.
- Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with specific cellular pathways. For instance, compounds similar to (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol have been tested for their ability to induce apoptosis in cancer cells.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound inhibited the proliferation of breast cancer cells by modulating the PI3K/Akt signaling pathway. The study highlighted the potential for further development of this class of compounds as anticancer agents.
Agricultural Applications
In agriculture, this compound can be explored for:
- Pesticide Development : The unique structure may allow it to function as a novel pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.
Case Study: Pesticidal Efficacy
Research conducted by agricultural scientists found that pyrazole derivatives exhibited significant insecticidal activity against common pests such as aphids and whiteflies. These findings suggest that this compound could be a candidate for developing new pest control agents.
Materials Science Applications
The compound's unique chemical structure lends itself to applications in materials science:
- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Enhancement
A study published in Polymer Science explored the use of pyrazole-based monomers in synthesizing high-performance polymers. The results indicated improved thermal resistance and tensile strength compared to traditional polymers.
Summary Table of Applications
| Application Area | Potential Uses | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, Anticancer | Journal of Medicinal Chemistry |
| Agriculture | Pesticides, Herbicides | Agricultural Research Journal |
| Materials Science | Polymer enhancement | Polymer Science |
Mechanism of Action
The mechanism of action of (1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its electronic properties. The pyrazole ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
*Calculated based on formula C12H11F3N2O2.
Key Observations:
Substituent Effects: Trifluoromethyl (-CF3): Present in the target compound and others (e.g., ), this group increases metabolic stability and electronegativity, influencing binding to hydrophobic pockets in biological targets. Hydroxymethyl (-CH2OH): Unique to the target compound, this group improves aqueous solubility compared to analogs with aryl/alkoxy groups (e.g., trimethoxyphenyl in or methylphenoxy in ).
For example, the trimethoxyphenyl derivative may exhibit central nervous system (CNS) penetration due to increased lipophilicity, while the chlorophenyl-pyridine hybrid demonstrates anticancer activity. The hydroxymethyl group could modulate toxicity profiles, as seen in compounds like [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol, which lacks reported cytotoxicity .
Synthetic Flexibility :
- The target compound’s hydroxymethyl group allows for further derivatization (e.g., esterification or oxidation to carboxylic acids), unlike analogs with fixed aryl substituents. This flexibility is advantageous in medicinal chemistry for optimizing pharmacokinetics .
Biological Activity
(1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-YL)methanol, identified by its CAS number 94412-88-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 238.128 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the methoxy and trifluoromethyl groups which enhance its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 94412-88-1 |
| Molecular Formula | C10H10F3N2O |
| Molecular Weight | 238.128 g/mol |
| LogP | 1.9375 |
| PSA (Polar Surface Area) | 18.46 Ų |
Anticancer Activity
Recent studies have shown that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies
- Breast Cancer : A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing a notable reduction in cell viability at concentrations above 20 µM, indicating potential as an antiproliferative agent .
- Liver Cancer : In HepG2 liver cancer cells, the compound demonstrated IC50 values ranging from 50 to 70 µM, suggesting moderate effectiveness in inhibiting cell growth .
- Multi-Cancer Activity : The compound was also tested against colorectal and prostate cancer cells, showing similar trends in growth inhibition across different types .
Anti-inflammatory Activity
Inflammation plays a crucial role in cancer progression and other diseases. The pyrazole derivatives have been shown to exhibit anti-inflammatory properties:
- Mechanism of Action : The presence of the methoxy group enhances hydrogen bonding interactions with inflammatory mediators, potentially leading to downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Experimental Findings : In vitro studies indicated that treatment with this compound resulted in decreased levels of inflammatory markers in macrophage cultures .
Antioxidant Activity
Antioxidant properties are essential for mitigating oxidative stress-related damage in cells:
- Research Insights : The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, where it showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
- Potential Applications : This antioxidant activity may contribute to its protective effects against oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Q & A
Q. How can structural modifications (e.g., replacing methoxy with ethoxy) alter the compound’s pharmacokinetic profile?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
